molecular formula C19H19NO3 B13470587 (9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate

(9H-fluoren-9-yl)methyl 1-(hydroxymethyl)-cyclopropylcarbamate

Cat. No.: B13470587
M. Wt: 309.4 g/mol
InChI Key: KFHZAEINAXDGQE-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is a complex organic compound that features a fluorenylmethyl group attached to a cyclopropyl carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride . This intermediate is then reacted with the appropriate cyclopropylamine derivative under controlled conditions to yield the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of protective groups and catalysts can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohol derivatives.

Scientific Research Applications

(9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which (9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The fluorenylmethyl group provides steric hindrance, enhancing the stability of the compound and its derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in (9H-fluoren-9-yl)methyl N-[1-(hydroxymethyl)cyclopropyl]carbamate imparts unique steric and electronic properties, making it distinct from other fluorenylmethyl carbamates. This structural feature enhances its stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate

InChI

InChI=1S/C19H19NO3/c21-12-19(9-10-19)20-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21H,9-12H2,(H,20,22)

InChI Key

KFHZAEINAXDGQE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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